Piperidin-4-ylmethyl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC18720641

Molecular Formula: C7H12F3NO3S

Molecular Weight: 247.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12F3NO3S |

|---|---|

| Molecular Weight | 247.24 g/mol |

| IUPAC Name | piperidin-4-ylmethyl trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-1-3-11-4-2-6/h6,11H,1-5H2 |

| Standard InChI Key | ZOLMABZRMSAAGM-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1COS(=O)(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

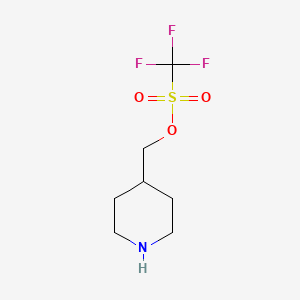

Piperidin-4-ylmethyl trifluoromethanesulfonate (IUPAC name: piperidin-4-ylmethyl trifluoromethanesulfonate) has the molecular formula C₇H₁₂F₃NO₃S and a molecular weight of 247.24 g/mol. Its structure consists of:

-

A piperidine ring (a six-membered amine heterocycle) with a methyl group at the 4-position.

-

A trifluoromethanesulfonate group (-SO₂CF₃) attached to the methyl group, serving as a highly electrophilic leaving group.

The compound’s canonical SMILES representation is C1CNCCC1COS(=O)(=O)C(F)(F)F, and its X-ray crystallographic data (if available) would reveal a planar triflate group with typical S–O bond lengths of ~1.42 Å.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of piperidin-4-ylmethyl trifluoromethanesulfonate typically follows a two-step protocol:

-

Preparation of Piperidin-4-ylmethanol:

Piperidin-4-ylmethanol is synthesized via reduction of ethyl piperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). -

Triflation Reaction:

The alcohol is treated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or pyridine. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–25°C :Yields typically exceed 70%, with purification via column chromatography or recrystallization from ethyl acetate/hexane mixtures.

Industrial Production

Scaled-up processes employ continuous-flow reactors to enhance safety and efficiency. Key considerations include:

-

Temperature Control: Maintaining ≤30°C to prevent decomposition.

-

Solvent Recovery: Recycling DCM or THF to reduce costs.

-

Quality Assurance: HPLC and NMR spectroscopy ensure ≥95% purity .

Physicochemical Properties

Reactivity and Mechanistic Insights

The triflate group’s strong electron-withdrawing nature renders the compound highly reactive in:

Nucleophilic Substitutions

Piperidin-4-ylmethyl triflate participates in Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides):

For example, reaction with sodium azide (NaN₃) yields piperidin-4-ylmethyl azide, a precursor for click chemistry .

Cross-Coupling Reactions

In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the triflate acts as a leaving group, enabling C–C bond formation:

This reactivity is exploited in synthesizing piperidine-containing pharmaceuticals .

Applications in Drug Discovery

Intermediate in API Synthesis

The compound serves as a key intermediate in manufacturing:

-

κ-Opioid Receptor Antagonists: Analogues like JDTic utilize piperidine triflates for selective receptor binding .

-

Covalent Enzyme Inhibitors: Electrophilic triflates form stable adducts with cysteine residues (e.g., NLRP3 inflammasome inhibitors) .

| Hazard | Precautionary Measure |

|---|---|

| Moisture Sensitivity | Use anhydrous solvents; store under argon |

| Skin/Eye Irritation | Wear nitrile gloves and safety goggles |

| Inhalation Risk | Use in fume hood; monitor airborne levels |

No acute toxicity data are available, but analogous triflates (e.g., methyl triflate) are classified as Toxic (T) and Corrosive (C) .

Comparison with Related Compounds

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume